H-Gly-Pro-AMC.HBr
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Overview
Description
H-Gly-Pro-AMC.HBr, also known as Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide, is a chemical compound with the molecular formula C₁₇H₁₉N₃O₄·HBr and a molecular weight of 410.27 g/mol . This compound is a highly sensitive substrate for dipeptidyl aminopeptidase IV (DPP IV), an enzyme involved in various biological processes .
Preparation Methods
The synthesis of H-Gly-Pro-AMC.HBr typically involves a multi-step chemical process:
Formation of Amide Compounds: Glycyl-proline reacts with 7-amino-4-methylcoumarin to form an amide compound.
Reaction with Bromic Acid: The amide compound is then reacted with bromic acid to form Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide under specific reaction conditions.
Chemical Reactions Analysis
H-Gly-Pro-AMC.HBr undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The presence of the bromide ion allows for potential substitution reactions, although these are less commonly reported.
Scientific Research Applications
H-Gly-Pro-AMC.HBr is widely used in scientific research due to its properties as a fluorogenic substrate:
Enzyme Activity Detection: It is used to detect the activity of dipeptidyl peptidase IV (DPP IV) and other related enzymes.
Biochemical Research: The compound serves as an optical probe in biochemical research to study protein hydrolysis, phosphorylation, and enzyme activity.
Cell Imaging: Its fluorescent properties make it useful in cell imaging applications.
Drug Development: It is employed in drug development for enzyme activity detection and drug delivery studies.
Mechanism of Action
H-Gly-Pro-AMC.HBr exerts its effects through its interaction with dipeptidyl peptidase IV (DPP IV). Upon cleavage by DPP IV, the compound releases a fluorescent product, allowing for the detection and measurement of enzyme activity . This mechanism is crucial for studying various biological processes and developing therapeutic agents targeting DPP IV.
Comparison with Similar Compounds
H-Gly-Pro-AMC.HBr can be compared with other similar compounds used as substrates for enzyme activity detection:
Gly-Pro 4-methoxy-β-naphthylamide: Another substrate for DPP IV with different fluorescent properties.
Z-Gly-Pro-4-nitroanilide: A substrate that releases a chromogenic product upon cleavage.
Ala-Ala-Phe-7-amido-4-methylcoumarin: Used for detecting different protease activities.
This compound is unique due to its high sensitivity and specificity for DPP IV, making it a valuable tool in biochemical and medical research .
Properties
Molecular Formula |
C17H20BrN3O4 |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide |
InChI |
InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)20-6-2-3-13(20)17(23)19-15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,21,23);1H/t13-;/m0./s1 |
InChI Key |
UDMDUYINSDTYMJ-ZOWNYOTGSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)NC(=O)CN.Br |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)NC(=O)CN.Br |
Origin of Product |
United States |
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